2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine
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Overview
Description
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound featuring a pyrimidine core substituted with cyclopropyl, difluoromethyl, and a piperazine moiety linked to a trifluoromethyl oxadiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate diketones and amidines under acidic or basic conditions.
Introduction of the Cyclopropyl Group: This step often involves cyclopropanation reactions using diazo compounds and transition metal catalysts.
Difluoromethylation: This can be performed using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under radical or nucleophilic conditions.
Attachment of the Piperazine Moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.
Formation of the Oxadiazole Ring: This is typically achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium hydride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **2-(4-chloro-2-((cyclopropyl((3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazol-4-yl)-carbonyl)amino)-methyl)phenyl}-propanoic acid
- Carfentrazone-ethyl
Uniqueness
2-Cyclopropyl-4-(difluoromethyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is unique due to its combination of cyclopropyl, difluoromethyl, and trifluoromethyl oxadiazole moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C16H17F5N6O |
---|---|
Molecular Weight |
404.34 g/mol |
IUPAC Name |
2-[[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H17F5N6O/c17-13(18)10-7-11(23-14(22-10)9-1-2-9)27-5-3-26(4-6-27)8-12-24-25-15(28-12)16(19,20)21/h7,9,13H,1-6,8H2 |
InChI Key |
NVEFNAPKUQKLCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCN(CC3)CC4=NN=C(O4)C(F)(F)F)C(F)F |
Origin of Product |
United States |
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